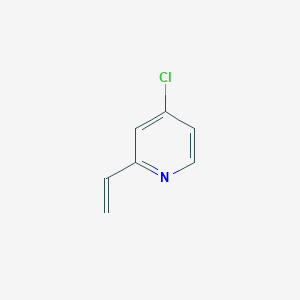

4-Chloro-2-vinylpyridine

Übersicht

Beschreibung

4-Chloro-2-vinylpyridine (4-CVP) is an organochlorine compound that has been widely used in the synthesis of various compounds and materials. It is a versatile reagent that has been used in the synthesis of pharmaceuticals, polymers, and other compounds. 4-CVP is a colorless liquid at room temperature and has a boiling point of 100 °C. It is soluble in many organic solvents and has a low vapor pressure.

Wissenschaftliche Forschungsanwendungen

1. Catalyst in Chemical Synthesis

4-Chloro-2-vinylpyridine derivatives, such as N-sulfonic acid poly(4-vinylpyridinium) chloride, serve as efficient and reusable catalysts in chemical synthesis. They are particularly effective for the N-Boc protection of amines, demonstrating advantages like excellent yields and short reaction times (Shirini, Khaligh, & Goli Jolodar, 2013). Furthermore, this catalyst is used for 1,1-diacetate protection and deprotection of aldehydes (Shirini & Goli Jolodar, 2012).

2. Environmental Applications

4-Vinylpyridine derivatives are utilized for environmental purposes, such as the removal of hexavalent chromium from aqueous solutions. Studies have shown that new quaternized crosslinked poly(4-vinylpyridines) are effective in adsorbing Cr(VI), with high efficiency in chromium removal (Neagu & Mikhalovsky, 2010).

3. Polyelectrolyte Properties

The polyelectrolyte properties of poly-4-vinylpyridonium chloride have been extensively studied. Research indicates that this compound behaves like the salt of an extremely weak base, with its base dissociation constant significantly lower than that of similar compounds. This property is attributed to the chain structure of the polymer, which produces high local concentrations of pyridine groups (Fuoss & Strauss, 1948).

4. Mercury Ion Binding

Poly(4-vinylpyridine) hydrochloride resin has shown a selective and effective binding ability for mercury ions. This makes it potentially useful for the removal and recovery of mercury ions from aqueous solutions, due to its high mercury ion-binding capacity, selectivity, and ease of regenerability (Rivas, Maturana, & Luna, 1999).

5. Photodimerisation in Solid State

4-Vinylpyridine facilitates photodimerisation of terminal olefins in the solid state. The reaction of 4-vinylpyridine with AgClO(3) yields a crystalline solid that supports a stereospecific and quantitative [2+2] photodimerisation of two terminal olefins (Georgiev, Bučar, & MacGillivray, 2010).

Wirkmechanismus

Target of Action

4-Chloro-2-vinylpyridine is a chemical compound that primarily targets polyvinylpyridine (PVPy) . PVPy is a linearly structured polymer-containing aromatic heterocyclic compound . The vinyl group of the monomer can be attached to the pyridine unit in a para position to prepare poly(4-vinylpyridine) (P4VP) .

Mode of Action

The compound interacts with its target through a process known as quaternization . This is a well-known technique applied to obtain functional polycations . In the presence of 4-Chloro-2-vinylpyridine, the quaternization degree of poly(4-vinylpyridine) can reach higher than 80% values in less than 1 hour with microwave heating at 80 °C .

Biochemical Pathways

The biochemical pathway affected by 4-Chloro-2-vinylpyridine involves the spontaneous polymerization of 4-vinylpyridine . This process occurs under its interaction with alkyl dibromides . The resulting strongly basic anion exchangers can be successfully applied in the extraction of noble metal chloro complexes from acidic aqueous solutions and in the addition of CO2 to epoxides .

Result of Action

The result of the action of 4-Chloro-2-vinylpyridine is the formation of polyvinylpyridine (PVPy) . PVPy has potential use in electrical applications and drug delivery . It can also be used as a chemical reagent . The quaternization of PVPy leads to an enhanced electrical conductivity in this polymeric material .

Action Environment

The action of 4-Chloro-2-vinylpyridine is influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, the quaternization reaction rate increases with microwave heating at 80 °C . Additionally, the presence of alkyl dibromides is necessary for the spontaneous polymerization of 4-vinylpyridine .

Eigenschaften

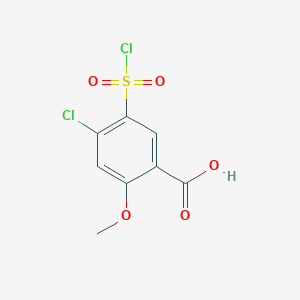

IUPAC Name |

4-chloro-2-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFVZJFFLBXQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542250 | |

| Record name | 4-Chloro-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-vinylpyridine | |

CAS RN |

98420-89-4 | |

| Record name | 4-Chloro-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

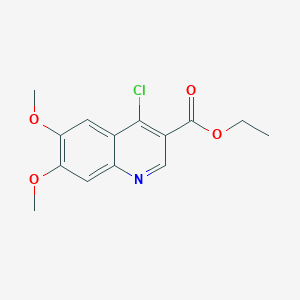

![7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1611486.png)